5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
Description
This compound features a thiazole core substituted with a 4-methyl group and a thiophen-2-yl moiety at the C-2 position. At C-5, it is linked via a thioether bridge to a pyridazine ring, which is further substituted with an imidazo[1,2-a]pyridin-2-ylmethyl group. The imidazo[1,2-a]pyridine moiety is notable for its presence in bioactive molecules, particularly in compounds targeting enzymes like cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
5-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5S3/c1-13-19(28-20(21-13)16-5-4-10-26-16)15-7-8-18(24-23-15)27-12-14-11-25-9-3-2-6-17(25)22-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITXBZGVQDNMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are known to have a wide range of applications in medicinal chemistry. They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs. Some derivatives have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease.
Mode of Action
It’s worth noting that similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors. This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Given the wide range of applications of imidazo[1,2-a]pyridine compounds in medicinal chemistry, it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to their diverse bioactivity.
Biological Activity
The compound 5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole represents a novel addition to the class of imidazo[1,2-a]pyridine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Imidazo[1,2-a]pyridine moiety
- Pyridazine and thiazole rings
- A thiophen substituent
This unique combination of heterocycles contributes to its biological activity and potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, studies have reported IC50 values indicating effective antibacterial activity against Mycobacterium tuberculosis, with some derivatives achieving low micromolar concentrations for inhibition .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro assays. It has demonstrated cytotoxic effects on different cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism of action is thought to involve the induction of apoptosis in cancer cells via modulation of specific signaling pathways .
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives are known for their anti-inflammatory properties. This compound has shown efficacy in reducing inflammation markers in preclinical models, indicating its potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of the thiomethyl group and the specific arrangement of heterocycles are believed to enhance binding affinity to biological targets. Studies suggest that modifications at certain positions can significantly alter the potency and selectivity of the compound .
Study 1: Antimycobacterial Activity
A study evaluated a series of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to our target demonstrated IC90 values ranging from 3.73 to 4.00 μM, showcasing their effectiveness as antimycobacterial agents .
Study 2: Anticancer Mechanisms
In vitro studies on cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways. This finding supports its potential use in cancer therapy and highlights the need for further investigation into its mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Imidazo[1,2-a]pyridine vs. Imidazo[2,1-b]thiazole Derivatives
and highlight the impact of replacing the pyridine ring in imidazo[1,2-a]pyridine with a thiazole ring to form imidazo[2,1-b]thiazole derivatives. For example, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives (e.g., compound 31 in ) exhibit high COX-2 inhibitory activity (IC50 = 0.07 µM) and selectivity (SI = 217.1). In contrast, the target compound retains the imidazo[1,2-a]pyridine core, which may confer distinct binding interactions due to its larger π-system and nitrogen positioning .
Thiazole vs. Pyrimidine/Quinazoline Cores
and describe thiazole derivatives fused with pyrimidine (e.g., thiazolo[3,2-a]pyrimidine) or quinazoline systems. These structures often prioritize analgesic activity, whereas the target compound’s pyridazine-thioether linkage may direct it toward different therapeutic targets, such as kinase inhibition or anti-inflammatory pathways .
Substituent Effects
Thiophen-2-yl vs. Pyridin-3-yl/Chlorophenyl Groups
The thiophen-2-yl group at C-2 of the thiazole core distinguishes the target compound from analogs like 5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole (). Thiophene’s electron-rich sulfur atom may enhance lipophilicity and metabolic stability compared to pyridine’s nitrogen, which could influence bioavailability and target engagement .
Mannich Base Modifications
and emphasize the role of Mannich base substituents (e.g., morpholinomethyl) on C-5 of imidazo[2,1-b]thiazole derivatives. These groups improve COX-2 selectivity by introducing polar interactions. The target compound lacks a Mannich base but incorporates a pyridazine-thioether, suggesting a divergent mechanism of action .
Data Tables
Table 2: Molecular Properties
Research Implications
The target compound’s unique combination of imidazo[1,2-a]pyridine, thiophene, and pyridazine moieties positions it as a candidate for exploring novel biological targets, particularly in inflammation or oncology.
Q & A
Basic: What are the primary synthetic strategies for constructing the thiazole core in this compound?
The thiazole ring can be synthesized via cyclocondensation of α-haloketones with thioamides or via Hantzsch thiazole synthesis. For advanced functionalization (e.g., 4-methyl and 2-thiophenyl groups), cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution are employed. Key steps include:
- Thioether linkage formation : Use of imidazo[1,2-a]pyridine-2-ylmethanethiol with a halogenated pyridazine intermediate under basic conditions (e.g., NaH in DMF) .
- Thiazole ring assembly : Cyclization of thiourea derivatives with α-bromoketones in ethanol/water mixtures, followed by purification via column chromatography .
Basic: How is structural characterization performed for this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and regiochemistry. For example, the thiophen-2-yl group shows distinct aromatic proton signals at δ 7.2–7.5 ppm .
- Infrared Spectroscopy (IR) : Thioether (C-S) stretches appear at ~650–700 cm, while thiazole C=N vibrations occur at ~1600 cm .
- X-ray Crystallography : Resolves ambiguous stereochemistry, as demonstrated for analogous pyridazine-thiazole hybrids .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substitution variations : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the thiophene or imidazo[1,2-a]pyridine moieties to assess effects on target binding .
- Bioisosteric replacements : Replace the thiazole ring with oxazole or 1,2,4-thiadiazole to evaluate pharmacokinetic improvements .
- Molecular docking : Use software like AutoDock to predict interactions with enzymes (e.g., CYP450 isoforms) based on crystal structures of related compounds .
Advanced: How should researchers address contradictions in biological data (e.g., inconsistent enzyme inhibition results)?
- Reproducibility checks : Verify assay conditions (e.g., pH, temperature) and compound purity (via HPLC ≥95%) .
- Off-target profiling : Screen against related enzymes (e.g., other CYP450 isoforms) to identify selectivity issues .
- Metabolite analysis : Use LC-MS to detect degradation products or reactive intermediates that may interfere with assays .
Methodological: What optimization strategies improve synthetic yield and scalability?
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize reaction parameters (e.g., solvent ratio, temperature) for the pyridazine-thiazole coupling step .
- Flow chemistry : For exothermic steps (e.g., thioether formation), use continuous-flow reactors to enhance control and reduce side reactions .
- Catalyst screening : Test alternatives to EDCI/HOBt (e.g., DCC or BOP-Cl) for amide bond formation in related intermediates .
Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?
- ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 inhibition risks. For example, the methyl group at position 4 may reduce metabolic oxidation .
- Quantum mechanical calculations : Assess the energy barrier for hydrolysis of the thioether linkage to prioritize stable analogs .
Methodological: What techniques validate the compound’s mechanism of action in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
